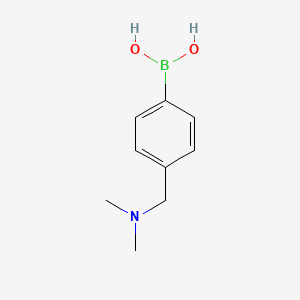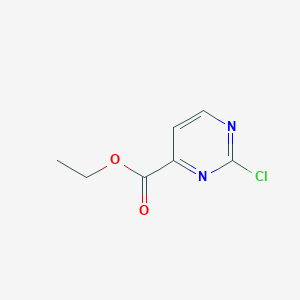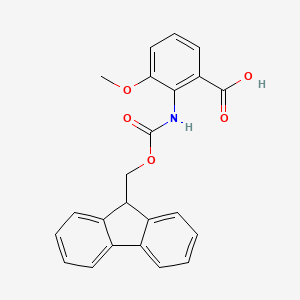
6-Trimethylstannanylisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Trimethylstannanylisoquinoline is an organotin compound with the molecular formula C12H15NSn. It is a derivative of isoquinoline, where a trimethylstannanyl group is attached to the sixth position of the isoquinoline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Trimethylstannanylisoquinoline typically involves the stannylation of isoquinoline derivatives. One common method is the reaction of isoquinoline with trimethyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Trimethylstannanylisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the stannyl group to other functional groups.
Substitution: The trimethylstannanyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or organometallic reagents are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline N-oxides, while substitution reactions can produce various isoquinoline derivatives .
Applications De Recherche Scientifique
6-Trimethylstannanylisoquinoline has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in organometallic chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Mécanisme D'action
The mechanism of action of 6-Trimethylstannanylisoquinoline involves its interaction with molecular targets in biological systems. The trimethylstannanyl group can interact with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects. The exact molecular pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
6-Trimethylsilylisoquinoline: Similar structure but with a trimethylsilyl group instead of a trimethylstannanyl group.
6-Trimethylgermylisoquinoline: Contains a trimethylgermyl group.
6-Trimethylplumbylisoquinoline: Contains a trimethylplumbyl group.
Uniqueness: 6-Trimethylstannanylisoquinoline is unique due to the presence of the trimethylstannanyl group, which imparts distinct chemical properties compared to its silicon, germanium, and lead analogs. This uniqueness makes it valuable in specific chemical reactions and applications .
Propriétés
IUPAC Name |
isoquinolin-6-yl(trimethyl)stannane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N.3CH3.Sn/c1-2-4-9-7-10-6-5-8(9)3-1;;;;/h2-7H;3*1H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTGVSBVWWZIDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C1=CC2=C(C=C1)C=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NSn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50626870 |
Source


|
| Record name | 6-(Trimethylstannyl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50626870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
552331-36-9 |
Source


|
| Record name | 6-(Trimethylstannyl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50626870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride](/img/structure/B1322479.png)

![Imidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1322488.png)
![4-[(4-Methylphenoxy)methyl]piperidine](/img/structure/B1322491.png)






